molecular formula C26H32N2O4 B15006478 6,6',7,7'-Tetramethoxy-3,3,3',3'-tetramethyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline

6,6',7,7'-Tetramethoxy-3,3,3',3'-tetramethyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline

Cat. No.: B15006478
M. Wt: 436.5 g/mol
InChI Key: UXVJSMBCGYMNOM-UHFFFAOYSA-N
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Description

6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline typically involves multiple steps, starting from simpler precursors. One common approach involves the use of isoquinoline derivatives, which are subjected to methylation and methoxylation reactions under controlled conditions. The reaction conditions often include the use of strong bases and methylating agents, such as methyl iodide, in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaI), amines (e.g., NH₃)

Major Products

The major products formed from these reactions include quinone derivatives, reduced isoquinoline derivatives, and substituted isoquinoline compounds.

Scientific Research Applications

6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions. Additionally, its methoxy and methyl groups can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
  • 1,1,3,3-Tetramethoxypropane
  • 3’,4’,6,7-Tetramethoxyisoflavone

Uniqueness

6,6’,7,7’-Tetramethoxy-3,3,3’,3’-tetramethyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C26H32N2O4/c1-25(2)13-15-9-19(29-5)21(31-7)11-17(15)23(27-25)24-18-12-22(32-8)20(30-6)10-16(18)14-26(3,4)28-24/h9-12H,13-14H2,1-8H3

InChI Key

UXVJSMBCGYMNOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)OC)OC)C

Origin of Product

United States

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